Catechin 7-xyloside
Description
Overview of Flavan-3-ols and Glycosylated Derivatives in Academic Contexts
Flavan-3-ols are a class of flavonoids, a large group of plant secondary metabolites, characterized by a C6-C3-C6 skeleton. wikipedia.orgufmg.br Structurally, they feature a heterocyclic C ring with two chiral centers at the C-2 and C-3 positions and a hydroxyl group at position C-3. mdpi.com Unlike many other flavonoids, flavan-3-ols lack a double bond between carbons 2 and 3 and a carbonyl group at the C-4 position. mdpi.com This structural arrangement allows for four possible stereoisomers. mdpi.com These compounds are abundant in a variety of commonly consumed foods, including tea, cocoa, grapes, berries, and apples. rsc.org
While flavan-3-ols are prevalent in nature, their glycosylated derivatives—where a sugar molecule is attached to the flavonoid backbone—are observed less frequently. mdpi.com Glycosylation involves the formation of a glycosidic bond between a carbohydrate and another molecule. In the context of catechins, this modification results in compounds such as catechin (B1668976) glycosides. These derivatives are a significant focus of academic research due to the potential for altered chemical properties and biological activities compared to their non-glycosylated parent molecules, known as aglycones. researchgate.net
Significance of Glycosylation in Modulating Catechin Bioactivity
The attachment of a sugar moiety to a catechin molecule, a process known as glycosylation, can profoundly alter its physicochemical properties and biological functions. researchgate.net This structural modification is a key area of investigation for its potential to enhance the therapeutic utility of catechins. Research has demonstrated that glycosylation can lead to several beneficial changes.
One of the primary effects of glycosylation is increased stability. researchgate.net For instance, certain catechin glucosides have been shown to be more stable than the parent (+)-catechin in environments with a pH between 4 and 8. researchgate.netnih.govacs.org Glycosylation can also enhance thermal stability. frontiersin.org Furthermore, the addition of a sugar molecule generally increases the water solubility of the compound, which can, in turn, influence its bioavailability. researchgate.netnih.gov
Glycosylation also modulates the bioactivity of catechins. researchgate.net The modified compounds can act as stable precursors, potentially being deglycosylated in the gut to release the active catechin for absorption. nih.govacs.org This modification can influence a range of biological effects, from antioxidant capacity to neuroprotective and antiproliferative properties. frontiersin.orgnih.gov The position of the sugar on the catechin molecule is crucial, as it can affect the degree to which these properties are altered. frontiersin.org
| Property Modified | Observed Effect | Significance |
|---|---|---|
| Stability | Increased resistance to pH and thermal degradation. researchgate.netfrontiersin.org | Enhances shelf-life and stability during processing and digestion. nih.gov |
| Solubility | Improved solubility in aqueous solutions. nih.gov | May improve bioavailability and formulation possibilities. nih.gov |
| Bioactivity | Altered antioxidant, antiproliferative, and neuroprotective effects. frontiersin.orgnih.gov | Offers potential for creating derivatives with enhanced or targeted biological functions. |
| Bioavailability | Can act as a stable precursor for gut absorption. nih.govacs.org | May lead to more efficient delivery of the active catechin molecule to the body. |
Historical Context and Current Research Landscape of Catechin 7-xyloside
This compound, specifically (+)-catechin 7-O-β-D-xyloside, is a glycosylated derivative of (+)-catechin where a xylopyranose sugar is attached at the 7-position of the catechin structure. nih.gov This compound has been identified in various plant species, including the inner bark of birch (Betula pendula and Betula platyphylla), the stem bark of Nepeta, Ulmus davidiana var. japonica, Spiraea hypericifolia L., and common hazelnut. nih.govmedchemexpress.comnih.govfoodb.cachemfaces.com
The current research landscape for this compound is primarily focused on its biological activities. It is recognized as an antioxidant compound with a demonstrated ability to scavenge DPPH free radicals. medchemexpress.com More recent and detailed investigations have explored its potential as an anti-cancer agent. A notable study purified this compound from an extract of Ulmus davidiana var. japonica and investigated its effects on human non-small cell lung carcinoma (NSCLC) cells (H1299). nih.govchemfaces.com The findings from this research indicated that this compound induces apoptosis (programmed cell death) in these cancer cells. nih.govchemfaces.com The mechanism of action was linked to the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which are critical pathways in apoptosis. nih.govchemfaces.com In animal models, treatment with this compound led to tumor regression, further suggesting its potential as a chemopreventive or therapeutic agent. nih.gov
| Biological Activity Investigated | Key Findings | Source/Model System |
|---|---|---|
| Antioxidant Activity | Demonstrated strong DPPH free radical scavenging ability. medchemexpress.com | Isolated from birch inner bark and nepeta stem bark. medchemexpress.com |
| Anti-cancer Activity (Apoptosis Induction) | Induces apoptosis via endoplasmic reticulum stress and mitochondrial dysfunction. nih.govchemfaces.com | Human non-small cell lung carcinoma H1299 cells. nih.gov |
| Anti-cancer Activity (In Vivo) | Led to tumor regression in nude mice bearing H1299 xenografts. nih.gov | Nude-mice bearing H1299 xenografts. nih.gov |
Structure
3D Structure
Properties
CAS No. |
42830-48-8 |
|---|---|
Molecular Formula |
C20H22O10 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O10/c21-11-2-1-8(3-13(11)23)19-14(24)6-10-12(22)4-9(5-16(10)30-19)29-20-18(27)17(26)15(25)7-28-20/h1-5,14-15,17-27H,6-7H2/t14-,15+,17-,18+,19+,20-/m0/s1 |
InChI Key |
UQKKDJWFQBNZBJ-MLYGIHNMSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)O)O |
Appearance |
Powder |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution of Catechin 7 Xyloside
Identification and Localization in Plant Species
Detailed phytochemical analyses have confirmed the presence of Catechin (B1668976) 7-xyloside in several plant families, highlighting its distribution in specific tissues and organs.
Detection in Spiraea hypericifolia
Catechin 7-xyloside has been identified in the herb of Spiraea hypericifolia, a member of the Rosaceae family. nih.govchemfaces.com Metabolite profiling of aqueous-ethanol extracts from this plant, collected in Siberia, revealed the presence of (+)-catechin-7-O-β-D-xyloside among a diverse array of flavonoids. nih.gov This compound co-occurs with other catechins such as catechin, (-)-epicatechin, (+)-epicatechin, and other catechin glycosides like catechin 7-O-apiofuranoside. nih.gov The flavonoid profile of S. hypericifolia is complex, also containing numerous flavonols, isoflavones, and a flavone. nih.gov
Reported Occurrence in Betula Species
The genus Betula, commonly known as birch, is another botanical source of this compound. nih.gov The compound has been reported in several birch species, including Betula platyphylla var. japonica and Betula davurica. nih.gov Further research has confirmed its presence in the inner bark of Betula pendula (silver birch). medchemexpress.comresearchgate.net In addition to the monomeric form, a procyanidin (B600670) dimer xyloside, catechin-(4α→8)-7-O-β-xylopyranosyl-catechin, has also been isolated from the inner bark of B. pendula, indicating that glycosylated catechins can exist in both simple and more complex polymeric structures within this genus. researchgate.net The Natural Products Discovery and Research (NP-MRD) database also lists its occurrence in Betula ermanii, Betula maximowicziana, Betula ovalifolia, Betula papyrifera, and Betula pubescens. np-mrd.org
Comparative Analysis of Glycosylated Catechin Distribution across Botanical Sources
Glycosylated catechins, including various sugar conjugates of catechin and its isomers, are found across a diverse range of plants. While flavan-3-ols are often found in their non-glycosylated (aglycone) forms, particularly in well-known sources like tea, their glycosides represent a significant subclass. frontiersin.org
The type of sugar attached and the position of glycosylation can vary between plant species. For instance, in Ulmus davidiana var. japonica, Catechin 7-O-xyloside is found alongside its apiofuranoside and glucopyranoside counterparts. spandidos-publications.com In Spiraea hypericifolia, Catechin 7-O-xyloside is accompanied by a catechin 7-O-apiofuranoside. nih.gov The presence of different glycosides within the same plant suggests the action of specific glycosyltransferase enzymes capable of utilizing various sugar donors.
The distribution of these compounds is not limited to the aforementioned species. This compound has also been reported in other Ulmus species like Ulmus americana and Ulmus laevis, as well as in the fern Polypodium vulgare. np-mrd.org This wide distribution across different plant families, from trees like birch and elm to shrubs like spirea, indicates a broad, though specific, role for this particular glycoside in plant metabolism.
The following table provides a summary of the reported occurrences of this compound and related glycosylated catechins in the discussed botanical sources.
| Botanical Source | Compound | Plant Part |
| Ulmus davidiana var. japonica | (+)-Catechin 7-O-β-D-xylopyranoside | Stem and Root Bark |
| (+)-Catechin 7-O-β-D-apiofuranoside | Stem and Root Bark | |
| (+)-Catechin 7-O-β-D-glucopyranoside | Stem and Root Bark | |
| Spiraea hypericifolia | (+)-Catechin-7-O-β-D-xyloside | Herb |
| Catechin 7-O-apiofuranoside | Herb | |
| Betula pendula | (+)-Catechin 7-O-β-D-xylopyranoside | Inner Bark |
| Catechin-(4α→8)-7-O-β-xylopyranosyl-catechin | Inner Bark | |
| Betula platyphylla var. japonica | This compound | Not specified |
| Betula davurica | This compound | Not specified |
Ecological and Physiological Roles of this compound in Plants
The functions of flavonoids and their glycosides in plants are multifaceted, contributing to defense, stress response, and developmental processes. While the specific roles of this compound are not extensively detailed in the literature, inferences can be drawn from the known functions of catechins and the process of glycosylation.
Catechins, as a class of flavan-3-ols, are recognized for their antioxidant properties and their role as secondary metabolites that help plants cope with environmental stressors. wikipedia.org They can act as infection-inhibiting factors, as seen in strawberry leaves, and may play a role in defending against plant pathogens. wikipedia.org
Glycosylation significantly alters the physicochemical properties of molecules like catechin. The addition of a sugar moiety, such as xylose, generally increases water solubility, which can affect the compound's transport, storage, and compartmentalization within the plant cell. frontiersin.orgnih.gov Glycosylation can also enhance the stability of the aglycone. researchgate.netacs.org For instance, glycosylated catechins have been shown to be more stable under various pH conditions and more resistant to light-induced browning compared to their aglycone forms. researchgate.net This increased stability allows for the storage of these compounds, which can then be hydrolyzed to release the active aglycone when needed. frontiersin.org
In the context of plant defense, the accumulation of glycosylated flavonoids may serve as a ready pool of defense compounds that can be activated upon tissue damage or pathogen attack. The increased solubility of glycosides facilitates their transport to sites of infection or stress. frontiersin.org Furthermore, as plants mature, they often shift from primary metabolism supporting growth to the biosynthesis of secondary metabolites like catechins to enhance stress resistance. mdpi.com The presence of stable, soluble glycosides like this compound likely plays a part in this adaptive strategy.
Advanced Methodologies for Isolation and Purification of Catechin 7 Xyloside
Modern Extraction Techniques
The initial and critical step in isolating Catechin (B1668976) 7-xyloside is its efficient extraction from the complex plant matrix. Modern techniques have evolved to optimize this process, focusing on maximizing the recovery of the target compound while minimizing the co-extraction of impurities.
Optimized Solvent Extraction Protocols (e.g., Ethanol-Based Systems)
Ethanol-based solvent systems are frequently employed for the extraction of phenolic compounds, including catechin glycosides, due to their efficiency, safety, and regulatory acceptance. The optimization of these protocols is crucial for achieving high extraction yields.
Research on Ulmus davidiana var. japonica has demonstrated the efficacy of aqueous ethanol (B145695) solutions. One established protocol involves reflux extraction of the dried and ground root barks with 50% aqueous ethanol. mdpi.com This method is effective in solubilizing polar glycosylated flavonoids like Catechin 7-xyloside. Following the initial extraction, a liquid-liquid partitioning sequence is often employed to pre-purify the extract. The crude ethanol extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate (B1210297), and n-butanol. mdpi.com this compound, owing to its glycosidic nature, tends to concentrate in the more polar fractions, particularly the n-butanol soluble fraction, which can then be taken forward for further chromatographic purification. daneshyari.comfrontiersin.org
Another approach involves the extraction of Ulmus davidiana branches (with bark) using 60% edible ethanol at room temperature. This milder condition helps in preventing the thermal degradation of sensitive compounds. The resulting extract serves as a starting material for subsequent purification steps. frontiersin.org The choice of ethanol concentration is a critical parameter, with studies on other flavonoids indicating that varying the ethanol-to-water ratio can significantly impact the extraction efficiency of specific glycosides. science.gov
Table 1: Optimized Ethanol-Based Extraction Protocols for Catechin Glycosides from Ulmus Species
| Parameter | Protocol 1 (Ulmus davidiana root bark) mdpi.com | Protocol 2 (Ulmus davidiana branch with bark) frontiersin.org |
|---|---|---|
| Plant Material | Dried, finely ground root barks | Branches with bark |
| Solvent | 50% aqueous ethanol | 60% edible ethanol |
| Extraction Method | Reflux | Shaking at room temperature |
| Extraction Duration | 2 days (repeated) | 24 hours |
| Post-Extraction Step | Solvent partitioning (hexane, CH2Cl2, EtOAc, n-BuOH) | Vacuum concentration and freeze-drying |
Exploration of Alternative Extraction Methodologies (e.g., Supercritical Fluid Extraction)
Supercritical Fluid Extraction (SFE) has emerged as a green and highly selective alternative to conventional solvent extraction. nih.govnih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. The properties of supercritical CO₂, such as its liquid-like density and gas-like viscosity and diffusivity, allow for efficient penetration into the plant matrix and dissolution of target compounds.
While specific SFE protocols optimized for this compound are not extensively detailed in the literature, the methodology has been successfully applied to the extraction of flavonoids from various plant matrices, including Ulmus species. frontiersin.orgresearchgate.net For the extraction of polar compounds like flavonoid glycosides, a polar co-solvent (modifier), such as ethanol or methanol (B129727), is typically added to the supercritical CO₂ to enhance its solvating power. nih.govnih.gov
One innovative approach involves a sequential extraction process where Ulmus davidiana branches are first extracted with 60% ethanol. The residue from this initial extraction is then subjected to supercritical fluid extraction. frontiersin.org This hybrid approach can be beneficial, with the initial ethanol wash removing a broad spectrum of compounds, potentially enriching the remaining matrix for subsequent selective extraction of specific glycosides with SFE. The optimization of SFE parameters, including pressure, temperature, CO₂ flow rate, and the percentage of co-solvent, is critical to maximizing the yield of this compound.
Table 2: General Parameters for Supercritical Fluid Extraction of Flavonoids
| Parameter | Typical Range for Flavonoid Extraction nih.govnih.gov |
|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) |
| Co-solvent (Modifier) | Ethanol or Methanol |
| Pressure (MPa) | 20 - 40 |
| Temperature (°C) | 40 - 60 |
| Co-solvent Percentage (%) | 5 - 20 |
Chromatographic Separation Strategies for High Purity
Following extraction, the crude extract containing this compound requires further purification to remove co-extracted compounds and achieve high purity. Chromatographic techniques are indispensable for this purpose.
Application of Macroporous Resin Adsorption Chromatography
Macroporous resin chromatography is a widely used and effective technique for the preliminary purification and enrichment of flavonoids from crude plant extracts. nih.govresearchgate.net These resins are synthetic polymers with a porous structure and a large surface area, which allows for the adsorption of target molecules based on properties like polarity and molecular size.
In the purification of catechin glycosides from Ulmus davidiana, the n-butanol fraction of an initial ethanol extract has been successfully subjected to column chromatography using Diaion HP-20 resin. frontiersin.orgresearchgate.net This non-polar, styrene-divinylbenzene-based resin is effective in adsorbing moderately polar compounds like this compound from the aqueous-organic solvent mixture. The separation process involves loading the extract onto the column, followed by a washing step to remove highly polar impurities. The adsorbed compounds are then desorbed using a stepwise or gradient elution with an organic solvent, typically methanol or ethanol in decreasing polarity (e.g., a gradient of 10% to 40% methanol in water). frontiersin.org This step effectively concentrates the catechin glycosides and separates them from other classes of compounds, providing an enriched fraction for further high-resolution purification.
Table 3: Macroporous Resin Chromatography for Catechin Glycoside Enrichment from Ulmus davidiana Extract frontiersin.orgmdpi.com
| Parameter | Conditions |
|---|---|
| Resin Type | Diaion HP-20 |
| Input Fraction | n-Butanol soluble fraction of the initial ethanol extract |
| Adsorption Phase | Loading of the extract onto the equilibrated column |
| Washing Phase | Typically with water or low percentage of organic solvent |
| Desorption (Elution) | Stepwise or gradient elution with increasing concentrations of methanol in water (e.g., 10% to 40%) |
Development and Refinement of High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification and analysis of this compound. The development of a robust HPLC method is essential for achieving high resolution and purity.
Analytical HPLC methods have been established for the identification and quantification of catechin glycosides, including this compound, in extracts of various Ulmus species. mdpi.com These methods typically employ reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. A gradient elution is commonly used, with a mobile phase consisting of an aqueous component (often acidified with formic acid or acetic acid to improve peak shape) and an organic component (acetonitrile or methanol).
For the purification of this compound, these analytical methods are adapted to a preparative scale. The refinement of the HPLC method involves optimizing parameters such as the mobile phase composition, gradient profile, flow rate, and column temperature to maximize the separation between this compound and closely eluting impurities. The detection is typically performed using a UV detector at a wavelength around 280 nm, which is the characteristic absorption maximum for catechins. lcms.cznih.gov
Table 4: Typical Analytical HPLC Parameters for the Analysis of Catechin Glycosides in Ulmus Extracts mdpi.com
| Parameter | Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Elution | Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | Room temperature or controlled (e.g., 25-30 °C) |
Preparative Chromatography for Scale-Up Isolation
For obtaining larger quantities of pure this compound for research or other applications, preparative chromatography is the method of choice. This involves scaling up the analytical HPLC method to a larger column with a higher loading capacity.
The fractions enriched with catechin glycosides from macroporous resin chromatography are often the starting material for preparative HPLC. The selection of the stationary phase is critical; besides C18, other materials like Disogel have been used. For instance, a catechin glycoside was isolated from an ethyl acetate fraction of an Ulmus davidiana extract using preparative LC on a Disogel column with an isocratic elution of 30% methanol. frontiersin.org
The goal of preparative chromatography is to maximize throughput while maintaining adequate resolution to achieve the desired purity. This often involves a trade-off between loading capacity, separation efficiency, and solvent consumption. After the chromatographic separation, the fractions containing the pure this compound are collected, and the solvent is removed, typically by evaporation under reduced pressure, to yield the final purified compound. The purity of the isolated this compound is then confirmed using analytical techniques such as analytical HPLC and spectroscopic methods (e.g., NMR and mass spectrometry). mdpi.comnih.gov
Comprehensive Analytical Characterization and Quantification of Catechin 7 Xyloside
Structural Elucidation Techniques
The unambiguous identification of Catechin (B1668976) 7-xyloside relies on a combination of advanced analytical techniques that provide detailed information about its molecular structure, including its mass, fragmentation patterns, and spectroscopic properties.
Mass Spectrometry Approaches (e.g., LC-MS/MS for Fragmentation Analysis)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the structural elucidation of flavonoid glycosides like Catechin 7-xyloside. In a typical analysis, the molecule is first ionized, often using electrospray ionization (ESI), and the mass of the intact molecule (precursor ion) is determined. For this compound, with a molecular formula of C20H22O10, the expected exact mass is approximately 422.1213 g/mol . jst.go.jp
Subsequent fragmentation of the precursor ion in the mass spectrometer's collision cell provides a unique fingerprint of the molecule. The fragmentation of flavonoid O-glycosides is predictable. A primary and characteristic fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety. In the case of this compound, this would involve the loss of a xylose residue (C5H8O4), corresponding to a neutral loss of 132 Da. This would generate a fragment ion corresponding to the catechin aglycone at a mass-to-charge ratio (m/z) of 290.
Further fragmentation of the catechin aglycone can occur through various pathways, including retro-Diels-Alder (RDA) reactions in the C-ring, leading to characteristic fragment ions that help confirm the identity of the flavonoid core. While specific fragmentation data for this compound is not extensively published, analysis of its close analogue, catechin-7-O-β-D-apiofuranoside, in Ulmus species by LC-MS/MS confirms the loss of the pentose (B10789219) sugar as the primary fragmentation step. tandfonline.com
Table 1: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Structural Origin |
| 423 [M+H]+ | 291 [Catechin+H]+ | 132 | Loss of xylose |
| 421 [M-H]- | 289 [Catechin-H]- | 132 | Loss of xylose |
Note: This table is based on established fragmentation patterns of flavonoid glycosides and data from closely related compounds.
Spectroscopic Methods for Structural Confirmation (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the chromophoric system of flavonoids. The UV spectrum of catechins and their glycosides typically exhibits two main absorption bands. Band I, appearing at a longer wavelength (around 270-280 nm), is associated with the B-ring, while Band II, at a shorter wavelength (around 200-220 nm), corresponds to the A-ring.
For this compound, the attachment of the xylosyl group to the 7-hydroxyl position of the A-ring is expected to have a minimal effect on the position of these absorption maxima compared to the parent catechin molecule. Therefore, the UV-Vis spectrum of this compound is predicted to show a maximum absorption (λmax) at approximately 280 nm. This characteristic absorption is useful for detection in chromatographic methods and for preliminary identification.
Quantitative Analysis Methodologies
Accurate quantification of this compound in various samples, particularly in complex plant extracts, requires the development and validation of sensitive and specific analytical methods.
Development and Validation of Ultra-High Performance Liquid Chromatography (UHPLC) Assays
Ultra-High Performance Liquid Chromatography (UHPLC) is the method of choice for the quantitative analysis of flavonoids due to its high resolution, speed, and sensitivity. A typical UHPLC method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol). A gradient elution program is commonly used to achieve optimal separation of the target analyte from other components in the sample matrix.
Method validation is a critical step to ensure the reliability of the quantitative data. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standard solutions of known concentrations and constructing a calibration curve.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
Table 2: Representative UHPLC Method Parameters for Catechin Glycoside Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~280 nm or Mass Spectrometry |
| Injection Volume | 1 - 5 µL |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Standardization and Calibration for Accurate Quantification in Complex Matrices
Accurate quantification of this compound in complex matrices such as plant extracts requires careful standardization and calibration. The use of a certified reference standard of this compound is essential for creating a reliable calibration curve. This involves preparing a series of standard solutions at different concentrations and analyzing them using the validated UHPLC method. The peak area of the analyte is then plotted against its concentration to generate a calibration curve, which should have a high correlation coefficient (r² > 0.99).
When analyzing complex samples, matrix effects can interfere with the accuracy of quantification. These effects can be caused by other components in the sample that may enhance or suppress the ionization of the target analyte in the mass spectrometer. To mitigate matrix effects, several strategies can be employed, including:
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.
Matrix-Matched Calibration: Preparing the calibration standards in a blank matrix that is similar to the sample being analyzed.
Standard Addition: Adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself.
Use of an Internal Standard: Adding a known amount of a structurally similar compound to both the standards and the samples to correct for variations in sample preparation and instrument response.
Non-Targeted and Targeted Metabolomics Approaches for this compound Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for understanding the biochemical profile of a sample. Both non-targeted and targeted metabolomics approaches can be applied to the analysis of this compound.
Non-Targeted Metabolomics: This approach aims to detect and relatively quantify as many metabolites as possible in a sample without pre-selection. In the context of plant analysis, this can reveal the presence of this compound within a broader phytochemical profile. For instance, a metabolomic study of Betula platyphylla identified 246 flavonoid metabolites with distinct accumulation patterns during different developmental stages, highlighting the utility of this approach in understanding the distribution of compounds like this compound. nih.gov
Targeted Metabolomics: This approach focuses on the accurate quantification of a specific, predefined set of metabolites. Once this compound has been identified as a compound of interest through non-targeted analysis or other means, a targeted metabolomics method can be developed for its precise and accurate quantification across different samples. This would involve optimizing the UHPLC-MS/MS method for the specific detection of this compound, often using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
The integration of both non-targeted and targeted metabolomics provides a comprehensive understanding of the role and abundance of this compound within a biological system.
Biosynthetic Pathways and Enzymatic Transformations of Catechin 7 Xyloside
Identification of Precursor Molecules and Metabolic Intermediates
The biosynthesis of flavonoids, including catechin (B1668976), originates from primary metabolic pathways. The canonical pathway begins with the amino acids phenylalanine or tyrosine, which are converted into cinnamic acid or 4-coumaric acid, respectively nih.govnih.govacademicjournals.orgmdpi.com. These are then activated to their CoA esters, such as 4-coumaroyl-CoA, which serves as a substrate for chalcone (B49325) synthase (CHS). CHS, in conjunction with chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), dihydroflavonol reductase (DFR), and leucoanthocyanidin reductase (LAR), orchestrates the synthesis of the catechin aglycone nih.govnih.govacademicjournals.orgmdpi.com.
Therefore, the direct precursor molecule for catechin 7-xyloside is the catechin aglycone . The subsequent addition of a xylose sugar moiety to the 7-hydroxyl group of this aglycone is catalyzed by specific glycosyltransferases. The activated sugar donor required for this xylosylation reaction is UDP-xylose mdpi.combohrium.comnih.govdntb.gov.ua. While the general pathway leading to catechin is well-established, specific metabolic intermediates between the catechin aglycone and its 7-xylosylated form have not been explicitly detailed in the available literature.
Characterization of Glycosyltransferases Involved in Xylosylation at the 7-Position
Glycosylation, the process of attaching a sugar moiety to an aglycone, is a crucial step in modifying the physicochemical properties and biological activities of plant secondary metabolites. This reaction is catalyzed by a large superfamily of enzymes known as glycosyltransferases (UGTs), which utilize activated nucleotide diphosphate (B83284) sugars as donors mdpi.combohrium.comnih.govscispace.commdpi.comuni-muenchen.deresearchgate.netnih.govnih.govnih.gov. For the synthesis of this compound, the specific enzyme would be a UDP-xylose transferase that targets the 7-hydroxyl group of catechin.
While direct identification of a plant UGT specifically catalyzing the 7-O-xylosylation of catechin is not extensively documented, research on other flavonoid glycosylation pathways provides insight into the types of enzymes involved:
7-O-Glycosylation: Several plant UGTs have been characterized for their ability to glycosylate flavonoids at the 7-hydroxyl position, primarily using UDP-glucose or UDP-rhamnose. For instance:
CsUGT75L12 from tea plants (Camellia sinensis) has been identified as a flavonoid 7-O-glycosyltransferase, demonstrating activity on multiple phenolic compounds, including flavonols, with UDP-glucose as the donor frontiersin.orgresearchgate.net.
CsUGT76F1 from sweet orange (Citrus sinensis) exhibits both flavonoid 7-O-glucosyltransferase and 7-O-rhamnosyltransferase activities frontiersin.org.
AtGT-2 from Arabidopsis thaliana is characterized as a flavonoid 7-O-glucosyltransferase, acting on substrates like quercetin (B1663063) and kaempferol (B1673270) nih.gov.
Xylosylation Activity: The transfer of xylose is less commonly studied compared to glucosylation in plants. However, a fungal enzyme, UGT66A1 (also referred to as LbUGT3) from Lentinus brumalis, has been characterized for its broad substrate specificity in catalyzing O-xylosylation of various phenolic compounds, including flavonoids, preferentially using UDP-xylose dntb.gov.uaresearchgate.netpnas.orgnih.govresearchgate.net. This enzyme's activity demonstrates the enzymatic potential for flavonoid xylosylation.
Despite these findings, the precise plant UGT responsible for the 7-O-xylosylation of catechin remains to be definitively identified and characterized.
Regulation of this compound Biosynthesis at the Transcriptional Level
The expression of genes encoding enzymes involved in secondary metabolite biosynthesis, including glycosyltransferases, is tightly regulated at the transcriptional level. This regulation is primarily mediated by transcription factors (TFs), which bind to specific DNA sequences in the promoter regions of target genes. Key TF families involved in flavonoid biosynthesis include MYB, bHLH, and NAC mdpi.combohrium.comscispace.comoup.comfrontiersin.orgresearchgate.netmdpi.comnih.govresearchgate.netmdpi.com.
MYB Transcription Factors: R2R3-MYB TFs are pivotal regulators of flavonoid biosynthesis, often forming complexes with bHLH and WD40 proteins (MBW complex) to activate the expression of structural genes mdpi.comresearchgate.netmdpi.com. Some MYB TFs can also act as repressors mdpi.com. For example, MYB12 in Arabidopsis regulates flavonol biosynthesis by activating genes like CHS, CHI, F3H, and FLS nih.govmdpi.com.
bHLH Transcription Factors: Basic helix-loop-helix (bHLH) TFs are essential partners in the MBW complex, enhancing the activity of MYB proteins. TT8 in Arabidopsis, for instance, is involved in flavonoid biosynthesis and has been shown to coordinate glycosylation processes scispace.comfrontiersin.org.
NAC Transcription Factors: NAC TFs play roles in plant development and stress responses, and some have been implicated in regulating flavonoid biosynthesis. ANAC078 in Arabidopsis can activate flavonoid biosynthesis genes, including those encoding MYB and bHLH TFs, in response to high-light stress oup.comresearchgate.net. In apples, MdNAC42 interacts with MdMYB10 to promote anthocyanin accumulation, and MdNAC9 activates flavonol synthase (MdFLS) mdpi.com.
While these TFs are known to regulate general flavonoid biosynthesis and glycosylation pathways, specific transcription factors directly controlling the biosynthesis of this compound have not been identified in the current literature.
Investigation of Biological Activities and Molecular Mechanisms of Catechin 7 Xyloside in Vitro
Anticancer Activities of Catechin (B1668976) 7-xyloside in Cellular Models
Research has focused on the in vitro anticancer properties of Catechin 7-xyloside, primarily examining its impact on cancer cell viability and the underlying molecular pathways that lead to cell death.
Mechanisms of Apoptosis Induction in Neoplastic Cell Lines (e.g., Human Non-Small Cell Lung Carcinoma H1299)
Studies have demonstrated that this compound (C7Ox) effectively induces apoptosis in human non-small cell lung carcinoma (NSCLC) H1299 cells. Treatment with C7Ox leads to a decrease in plasma membrane integrity, a hallmark characteristic of apoptotic cell death spandidos-publications.comspandidos-publications.comnih.govtargetmol.com. This compound has been shown to induce significant cell death in H1299 NSCLC cells, acting through endoplasmic reticulum (ER) stress pathways . The observed cell death is consistent with apoptosis, indicating a cytotoxic effect on these neoplastic cells spandidos-publications.comspandidos-publications.comnih.govtargetmol.com.
Modulation of Endoplasmic Reticulum Stress Pathways by this compound
A key mechanism through which C7Ox exerts its apoptotic effect involves the modulation of endoplasmic reticulum (ER) stress pathways. C7Ox treatment was found to induce the endoplasmic reticulum (ER) stress-regulated pro-apoptotic transcription factor, CCAAT/enhancer-binding protein (C/EBP) homologous protein (CHOP) spandidos-publications.comspandidos-publications.comnih.govtargetmol.com. The induction of ER stress is a critical event in C7Ox-mediated apoptosis in H1299 NSCLC cells spandidos-publications.comspandidos-publications.comnih.govtargetmol.com. ER stress, often triggered by factors such as autophagy, oxidative stress, and calcium depletion, can initiate apoptosis through unfolded protein response signaling, leading to the transcriptional activation of CHOP spandidos-publications.comspandidos-publications.com. CHOP plays a crucial role in ER stress-mediated apoptosis by downregulating anti-apoptotic proteins like Bcl-2 spandidos-publications.com. Furthermore, the suppression of CHOP expression was observed to significantly reduce C7Ox-induced cell death and other markers of cellular damage, such as lactate (B86563) dehydrogenase (LDH) leakage spandidos-publications.comspandidos-publications.comtargetmol.com.
Role of Mitochondrial Dysfunction in this compound-Induced Apoptosis
This compound's apoptotic activity is also linked to mitochondrial dysfunction. C7Ox-induced apoptosis is associated with a loss of mitochondrial membrane potential, a critical event in the initiation of the intrinsic apoptotic pathway spandidos-publications.comspandidos-publications.comnih.govtargetmol.com. This suggests that C7Ox can trigger apoptosis through mitochondrial-mediated pathways spandidos-publications.comspandidos-publications.comnih.govtargetmol.com. The disruption of mitochondrial membrane potential is a known contributor to the initiation of apoptosis .
Analysis of Caspase Activation and Poly(ADP-ribose) Polymerase (PARP) Cleavage
The molecular events downstream of mitochondrial and ER stress involve the activation of caspases, a family of proteases central to apoptosis. C7Ox-induced apoptosis in H1299 cells was characterized by the proteolytic activation of caspase-6 and the subsequent cleavage of Poly(ADP-ribose) polymerase (PARP) spandidos-publications.comspandidos-publications.comnih.govtargetmol.comresearchgate.net. Western blot analysis confirmed that C7Ox treatment significantly increased the cleavage of both caspase-6 and PARP proteins in these cells spandidos-publications.com. The dose-dependent activation of caspase-6 by C7Ox was also observed spandidos-publications.com. These findings highlight the activation of key executioner caspases as a critical step in C7Ox-induced cell death.
Impact on Pro-Apoptotic Transcription Factors (e.g., CHOP)
This compound's influence on pro-apoptotic transcription factors, particularly CHOP, is central to its mechanism of action. As previously mentioned, C7Ox induces CHOP, a transcription factor integral to ER stress-induced apoptosis spandidos-publications.comspandidos-publications.comnih.govtargetmol.com. Experimental evidence indicates that reducing CHOP expression substantially curtails C7Ox-induced cell death, LDH leakage, and caspase-6 activation, underscoring CHOP's essential role in mediating these effects spandidos-publications.comspandidos-publications.comtargetmol.com. Moreover, in vivo studies noted that tumor regression observed in C7Ox-treated mice was accompanied by enhanced expression of CHOP mRNA, further supporting its involvement in the compound's antitumor activity spandidos-publications.comspandidos-publications.comnih.gov.
| Mechanism/Outcome | Finding | Reference(s) |
| Cellular Effects | Induces cell death and decreases plasma membrane integrity in H1299 cells, indicative of apoptosis. | spandidos-publications.comspandidos-publications.comnih.govtargetmol.com |
| Mitochondrial Pathway | Associated with loss of mitochondrial membrane potential, triggering mitochondrial-mediated apoptosis. | spandidos-publications.comspandidos-publications.comnih.govtargetmol.com |
| Endoplasmic Reticulum (ER) Stress | Induces ER stress and activates the pro-apoptotic transcription factor CHOP. | spandidos-publications.comspandidos-publications.comnih.govtargetmol.com |
| Caspase Activation | Leads to proteolytic activation of caspase-6. | spandidos-publications.comspandidos-publications.comnih.govtargetmol.comresearchgate.net |
| PARP Cleavage | Induces cleavage of Poly(ADP-ribose) polymerase (PARP). | spandidos-publications.comspandidos-publications.comnih.govtargetmol.comresearchgate.net |
| CHOP Modulation | Suppression of CHOP reduces C7Ox-induced cell death, LDH leakage, and caspase-6 activation. Enhanced CHOP mRNA expression correlates with tumor regression. | spandidos-publications.comspandidos-publications.comnih.govtargetmol.com |
| Overall Mechanism | C7Ox induces apoptosis via mitochondrial dysfunction and ER stress pathways, with CHOP playing a critical role. | spandidos-publications.comspandidos-publications.comnih.govtargetmol.com |
Antimicrobial Activities of this compound
The provided literature search did not yield specific findings detailing the in vitro antimicrobial activities of this compound itself. While related compounds like catechin and catechin 7-O-apiofuranoside have demonstrated antimicrobial properties, direct evidence for this compound's efficacy against microbial pathogens was not found within the scope of this investigation.
Compound List:
this compound (C7Ox)
Catechin
CCAAT/enhancer-binding protein homologous protein (CHOP)
Poly(ADP-ribose) polymerase (PARP)
Caspase-6
Bcl-2
Inhibition of Bacterial Virulence Factor Production (e.g., Protease and Elastase in Pseudomonas aeruginosa)
This compound (C7X) has been shown to effectively inhibit the production of several critical virulence factors in Pseudomonas aeruginosa nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net. These virulence factors are essential for the pathogen's ability to colonize the host, evade the immune system, and cause tissue damage. Specifically, C7X has demonstrated a significant reduction in the activity of elastase, a key metalloprotease that degrades host tissues and contributes to bacterial spread nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.net. Additionally, C7X has been observed to decrease the production of pyocyanin, a virulence-associated pigment that can induce oxidative stress in host cells, and rhamnolipids, which are biosurfactants involved in biofilm formation and motility nih.govnih.govsemanticscholar.orgresearchgate.net. Importantly, these inhibitory effects on virulence factor production occur without impacting the bacterial growth rate nih.govnih.govsemanticscholar.orgfrontiersin.orgresearchgate.net.
The inhibition of biofilm formation is another crucial aspect of C7X's anti-virulence activity, as biofilms provide a protective matrix for bacteria, enhancing their resistance to antibiotics and host defenses mdpi.comfrontiersin.orgsergas.es.
Structure Activity Relationship Sar Studies of Catechin 7 Xyloside
Comparative Analysis of Catechin (B1668976) 7-xyloside with Structurally Related Glycosides and Aglycones
A comparative analysis with structurally related compounds provides valuable insights into the specific contributions of the 7-xylosyl group.
Catechin vs. Catechin 7-xyloside: The parent compound, catechin, is known for its broad antioxidant and anti-inflammatory properties and can modulate various cellular pathways, including cell cycle arrest and apoptosis frontiersin.org. In contrast, this compound exhibits distinct activities, such as the induction of ER stress-mediated apoptosis in NSCLC cells frontiersin.orgnih.gov and quorum sensing inhibition in bacteria nih.gov. These differences suggest that the addition of the xylose moiety at the 7-position is not merely a solubilizing modification but actively contributes to or redirects the compound's biological profile.
Catechin 7-O-apiofuranoside vs. This compound: Another related glycoside, Catechin 7-O-apiofuranoside, has been shown to inhibit hepatic stellate cell (HSC) activation by suppressing the STAT3 signaling pathway, thereby exhibiting anti-fibrotic effects nih.gov. This contrasts with the primary reported activities of C7X, which include apoptosis induction in cancer cells and bacterial QS inhibition. Such comparisons underscore how variations in the sugar moiety (apiofuranoside vs. xylose) and potentially the glycosidic linkage can lead to distinct biological outcomes and target specific pathways. Studies also indicate that the position of glycosylation can be critical; for instance, comparing 5-O-glycosylated versus 7-O-glycosylated catechins might reveal differences in metabolic stability and receptor binding .
Molecular Docking and Computational Modeling for Target Interaction
Molecular docking and computational modeling studies have been instrumental in predicting and understanding the interactions of this compound with various biological targets.
Assessment of Ligand-Protein Binding Affinities
Computational studies have evaluated the binding affinities of this compound to several proteins, providing quantitative measures of its potential interactions.
| Target Protein | Interaction Type / Metric | Binding Affinity Value | Reference |
| LasR (Quorum Sensing Regulator) | KD | 933±369 nM | nih.gov |
| NF-κB p50/p65 heterodimer | Binding Energy (kcal/mol) | -4.710 | jppres.com |
| IKK (ATP-binding site) | Binding Energy (kcal/mol) | -10.230 | jppres.com |
| MMP1 (Catalytic Site) | Binding Energy Score | Low score | indexcopernicus.com |
| AChE (Acetylcholinesterase) | Binding Energy (kcal/mol) | -8.69 | ekb.eg |
These values indicate that C7X possesses moderate to strong binding affinities for various targets, suggesting its potential to modulate their functions. For instance, its KD value for LasR suggests a significant interaction, correlating with its observed inhibition of biofilm formation nih.gov. Similarly, its binding energies with NF-κB and AChE point to potential roles in inflammatory and neurological pathways, respectively.
Identification of Key Molecular Interactions and Binding Sites
Detailed analysis of docking poses reveals the specific molecular interactions that mediate the binding of this compound to its targets.
LasR Interaction: In the context of quorum sensing inhibition in Pseudomonas aeruginosa, C7X forms multiple hydrogen bonds with key amino acid residues in the LasR protein, including Tyr 56, Tyr 64, Tyr 93, and Leu 125. Additionally, it engages in pi-pi stacking interactions with Tyr 64. These interactions are crucial for stabilizing the complex and inhibiting the regulator's function nih.gov.
AChE Interaction: For acetylcholinesterase (AChE), a target relevant to Alzheimer's disease, C7X has been predicted to form two hydrogen bonds with amino acid residues Phe295 and Arg296. These interactions contribute to its calculated binding energy, suggesting a potential inhibitory effect on AChE activity ekb.eg.
The SAR studies, encompassing direct biological observations and computational analyses, underscore the significant role of the 7-xylosyl substitution in defining this compound's biological activities and its molecular interactions with diverse protein targets.
Compound List:
Catechin
this compound (C7X)
(+)-Catechin 7-O-beta-D-xyloside
Catechin 7-O-apiofuranoside
Catechin 7-O-beta-D-apiofuranoside
EGCG (Epigallocatechin gallate)
Glycitin
Eriodictyol
(-)-8-prenylnaringenin
5-O-methylgenistein
Future Research Directions and Potential Academic Applications of Catechin 7 Xyloside
Elucidation of Novel Molecular Targets and Signaling Pathways
Current understanding of the molecular mechanisms of Catechin (B1668976) 7-xyloside is primarily centered on its effects in non-small cell lung cancer (NSCLC). Research has shown that Catechin 7-O-xyloside (C7Ox) can induce apoptosis in H1299 NSCLC cells. nih.govchemfaces.com This process is linked to the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction. nih.govchemfaces.com
Key findings indicate that C7Ox treatment leads to:
Loss of mitochondrial membrane potential. nih.govchemfaces.com
Proteolytic activation of caspase-6. nih.govchemfaces.com
Cleavage of poly(ADP-ribose) polymerase (PARP). nih.govchemfaces.com
Induction of the ER stress-regulated pro-apoptotic transcription factor CHOP. nih.govchemfaces.com
Suppression of CHOP expression was found to significantly reduce C7Ox-induced cell death, confirming the critical role of the ER stress pathway in its apoptotic mechanism. nih.govchemfaces.com
While this provides a valuable starting point, the upstream molecular targets that initiate these downstream events remain unknown. Future academic inquiry should focus on identifying the direct binding partners or initial cellular sensors of Catechin 7-xyloside. Investigating how it triggers ER stress and disrupts mitochondrial function is paramount. Advanced techniques such as thermal shift assays, affinity chromatography-mass spectrometry, and computational docking studies could be employed to uncover novel protein targets. Furthermore, exploring its influence on other major signaling pathways involved in cell survival and proliferation, such as PI3K/Akt/mTOR or MAPK pathways, would provide a more complete picture of its cellular effects.
| Target Type | Specific Component | Observed/Potential Effect | Research Status |
|---|---|---|---|
| Signaling Pathway | Endoplasmic Reticulum (ER) Stress | Induces pro-apoptotic transcription factor CHOP. nih.govchemfaces.com | Established in H1299 cells. nih.govchemfaces.com |
| Organelle | Mitochondria | Induces loss of membrane potential. nih.govchemfaces.com | Established in H1299 cells. nih.govchemfaces.com |
| Enzyme | Caspase-6 | Proteolytic activation. nih.govchemfaces.com | Established in H1299 cells. nih.govchemfaces.com |
| Signaling Pathway | PI3K/Akt/mTOR | Modulation of cell survival signals. | Hypothetical/Future Direction |
Exploration of Synergistic Effects with Established Bioactive Compounds in in vitro Systems
The potential for synergistic interactions between this compound and other bioactive compounds is a largely unexplored but promising area of research. Studies on its parent aglycone, (+)-catechin, have demonstrated synergistic antioxidant activity with compounds like sulfur dioxide and additive effects with ascorbate (B8700270) and Trolox. nih.gov Furthermore, catechin has shown a powerful synergistic effect with the antifungal drug fluconazole, inducing apoptosis in resistant strains of Candida tropicalis. nih.govresearchgate.net
These findings suggest that this compound may also exhibit enhanced efficacy when combined with other agents. Future in vitro studies should systematically investigate its synergistic potential with:
Chemotherapeutic Agents: Given its pro-apoptotic effects in cancer cells, combining this compound with conventional chemotherapy drugs could potentially lower the required dosage of the toxic drug and overcome resistance mechanisms.
Other Polyphenols: Co-administration with other flavonoids, such as quercetin (B1663063) or epigallocatechin gallate (EGCG), could lead to enhanced antioxidant or anti-proliferative effects. nih.govresearchgate.netresearchgate.net
Antibiotics/Antifungals: Building on the research into its parent compound, exploring synergy with antimicrobial agents could reveal novel applications against resistant pathogens. nih.govresearchgate.net
Checkerboard assays and isobologram analysis in relevant cell lines would be the standard methods to quantify these potential synergistic interactions and determine whether they are additive or synergistic.
Development of Advanced in vitro Models for Comprehensive Mechanistic Studies
The majority of research on flavonoid compounds, including this compound, has been conducted using traditional two-dimensional (2D) monolayer cell cultures. While these models are useful for initial screening, they lack the complex cell-cell and cell-matrix interactions of native tissues, which can significantly influence cellular responses to bioactive compounds.
Future academic research should leverage advanced in vitro models to study the effects of this compound in a more physiologically relevant context. mdpi.com The development and application of models such as:
3D Spheroids/Organoids: Cancer cell spheroids can better mimic the microenvironment of a solid tumor, including hypoxia and nutrient gradients. Studying the penetration and efficacy of this compound in these models would provide more accurate insights into its potential as an anti-cancer agent.
Organ-on-a-Chip (OOC) Systems: Microfluidic OOC platforms can model the function of specific organs. mdpi.com A "lung-on-a-chip" model, for instance, could be used to investigate the effects of this compound on NSCLC cells while incorporating factors like fluid flow and mechanical strain, which are absent in static cultures. mdpi.com Gut-liver-on-a-chip models could be used to study its absorption and first-pass metabolism simultaneously. mdpi.com
These advanced systems would facilitate more comprehensive mechanistic studies, offering a bridge between simplistic 2D cultures and complex in vivo studies, and aligning with the 3Rs principle (replacement, reduction, and refinement) of animal testing. mdpi.com
Biosynthesis Pathway Engineering for Enhanced Production and Structural Diversification
Natural extraction of this compound from plant sources can be inefficient and subject to seasonal and geographical variations. Metabolic engineering of microorganisms offers a promising alternative for sustainable and scalable production. mdpi.comnih.gov The general biosynthetic pathway for flavonoids is well-established, starting from precursors like L-phenylalanine or L-tyrosine. mdpi.comfrontiersin.org
Future research should focus on engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae for the de novo biosynthesis of this compound. This would involve:
Establishing Catechin Production: Introducing the necessary plant-derived enzymes, such as phenylalanine ammonia (B1221849) lyase (PAL), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR), to produce the (+)-catechin aglycone. frontiersin.org
Introducing a Xylosyltransferase: Identifying and incorporating a specific UDP-dependent glycosyltransferase (UGT) capable of attaching a xylose moiety to the 7-hydroxyl group of the catechin core.
Pathway Optimization: Enhancing precursor supply and fine-tuning enzyme expression levels to maximize the final product yield. nih.govnih.gov
Furthermore, this biosynthetic platform could be used for structural diversification. By introducing a library of different glycosyltransferases or enzymes that catalyze other modifications (e.g., methylation, acylation), novel derivatives of catechin could be created. This approach would enable the systematic study of how different structural modifications affect the bioactivity and bioavailability of the parent compound, potentially leading to the discovery of new flavonoids with improved properties. researchgate.net
| Enzyme Class | Abbreviation | Role in Pathway |
|---|---|---|
| Phenylalanine Ammonia Lyase | PAL | Converts L-phenylalanine to cinnamic acid. mdpi.com |
| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid to its CoA ester. mdpi.com |
| Chalcone Synthase | CHS | Catalyzes the formation of naringenin (B18129) chalcone. frontiersin.org |
| Chalcone Isomerase | CHI | Cyclizes chalcone to a flavanone (naringenin). frontiersin.org |
| Flavanone 3-Hydroxylase | F3H | Converts flavanones to dihydroflavonols. nih.gov |
| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. nih.gov |
| Leucoanthocyanidin Reductase | LAR | Converts leucoanthocyanidins to catechins. frontiersin.org |
| UDP-dependent Glycosyltransferase | UGT | Transfers a sugar moiety (e.g., xylose) to the aglycone. nih.gov |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation and purity assessment of Catechin 7-xyloside?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for stereochemical analysis, high-performance liquid chromatography (HPLC) with UV-Vis detection for purity quantification, and mass spectrometry (MS) for molecular weight confirmation . For reproducibility, document solvent systems (e.g., acetonitrile-water gradients), column specifications, and calibration standards. Raw spectral data should be archived in supplementary materials to enable peer validation .
Q. How can researchers optimize extraction protocols for this compound from plant sources?
- Methodological Answer : Use a factorial design to test variables like solvent polarity (e.g., ethanol-water ratios), extraction time, and temperature. Quantify yields via HPLC and validate with triplicate assays. Compare results against existing protocols (e.g., Soxhlet vs. ultrasonic-assisted extraction) to identify efficiency trade-offs .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in antioxidant or anti-inflammatory assays may arise from differences in cell lines, assay conditions (e.g., oxygen tension), or compound stability. Design cross-laboratory validation studies using standardized protocols (e.g., DPPH radical scavenging with controlled pH and temperature) and include negative controls. Perform meta-analyses of published data to isolate confounding variables .
Q. How can researchers investigate the metabolic stability of this compound in vitro?
- Methodological Answer : Use hepatic microsomal assays (e.g., human CYP450 isoforms) to track degradation kinetics via LC-MS/MS. Include co-factors like NADPH and glutathione to simulate physiological conditions. Quantify metabolites and compare half-lives across species (e.g., rat vs. human microsomes) to predict pharmacokinetic behavior .
Data Analysis and Reproducibility
Q. What statistical methods are suitable for dose-response studies involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test and disclose data exclusion criteria .
Q. How should researchers document synthetic pathways for this compound derivatives to ensure reproducibility?
- Methodological Answer : Provide step-by-step reaction schemes with stoichiometric ratios, catalyst details (e.g., enzymatic vs. chemical), and purification methods (e.g., column chromatography eluents). Include characterization data (NMR, HRMS) for intermediates and final products in supplementary files .
Conflict Resolution in Experimental Design
Q. How can divergent results in this compound’s bioavailability studies be reconciled?
- Methodological Answer : Variability may stem from absorption models (e.g., Caco-2 cells vs. in vivo perfusion). Standardize methodologies by adhering to OECD guidelines for permeability assays and validate with reference compounds (e.g., propranolol for high permeability). Use tandem mass spectrometry to improve detection sensitivity in low-concentration samples .
Guidelines for Rigorous Research
- Literature Review : Prioritize primary sources indexed in PubMed or SciFinder, avoiding non-peer-reviewed platforms. Use citation tracking tools (e.g., Web of Science) to identify seminal studies .
- Ethical Compliance : Declare conflicts of interest and obtain ethical approval for studies involving animal/human tissues .
- Data Transparency : Archive raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
